molecular formula C16H14N4O2S B2499467 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone CAS No. 1351631-92-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

Cat. No.: B2499467
CAS No.: 1351631-92-9
M. Wt: 326.37
InChI Key: ZDUUJSZWKKOEKW-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolyl Group: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the Pyridazinyl Group: The pyrazole derivative is then reacted with a suitable nitrile to form the pyridazine ring.

    Thioether Formation: The pyridazinyl compound is then reacted with a thiol to introduce the thioether linkage.

    Final Coupling: The thioether compound is finally coupled with 3-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone
  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it a distinct compound of interest in various research fields.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-22-13-5-2-4-12(10-13)14(21)11-23-16-7-6-15(18-19-16)20-9-3-8-17-20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUUJSZWKKOEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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